chivosazol A

Antifungal susceptibility MIC Natural product screening

Standard actin disruptors (cytochalasins, latrunculins) fail to discriminate between actin-binding proteins (ABPs). Chivosazol A directly binds actin and selectively blocks interaction with gelsolin, profilin, cofilin, and thymosin-β4-enabling functional dissection impossible with generic inhibitors. - **Potency:** MIC 9 ng/mL (L929, HeLa) - **Specificity:** Active vs. fungi/yeasts; no antibacterial activity - **Unique phenotype:** G2/M arrest + binucleation (cytological marker) - **Supply:** Validated as RNA-seq/proteomic comparator and screening positive control

Molecular Formula C49H71NO12
Molecular Weight 866.1 g/mol
Cat. No. B15579655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechivosazol A
Molecular FormulaC49H71NO12
Molecular Weight866.1 g/mol
Structural Identifiers
InChIInChI=1S/C49H71NO12/c1-31-21-15-11-14-18-26-43(54)62-45(35(5)40(53)28-34(4)51)32(2)22-16-12-13-17-24-39(52)29-42(56-8)36(6)48-50-38(30-59-48)23-19-20-25-41(33(3)27-31)61-49-47(58-10)46(57-9)44(55)37(7)60-49/h11-27,30,32-37,39-42,44-47,49,51-53,55H,28-29H2,1-10H3/b13-12+,14-11+,21-15-,22-16-,23-19+,24-17+,25-20-,26-18-,31-27+/t32-,33+,34+,35-,36+,37+,39-,40-,41-,42+,44+,45-,46-,47+,49-/m0/s1
InChIKeyOVMUGRSUGHRYEC-GUZWRBQESA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chivosazol A: Actin-Targeting Macrolide


Chivosazol A (ChivoA) is a 31-membered macrolide natural product, first isolated from the myxobacterium Sorangium cellulosum strain So ce12 [1]. It features a complex architecture incorporating an oxazole ring, a glycosidically bound 6-deoxyglucopyranose (quinovose) sugar at C-11, and three conjugated polyene regions with alternating E/Z alkene geometry [2]. The compound exhibits antimicrobial activity against yeasts and filamentous fungi while demonstrating pronounced cytotoxicity toward mammalian cells, and is inactive against bacteria [3]. Its principal biological target is actin, where it functions as a modulator of actin dynamics and actin-binding protein interactions [4].

Chivosazol A: Replacement Limitations


Substitution of chivosazol A with other chivosazole congeners (e.g., chivosazole F) or alternative actin-targeting agents (e.g., latrunculin B, cytochalasin D, rhizopodin) is scientifically unwarranted due to documented differences in target engagement profiles and downstream cellular effects. Chivosazole F, the aglycone counterpart, exhibits distinct antiproliferative potency and binding characteristics despite shared structural lineage [1]. Furthermore, chivosazole A demonstrates a mode of action that differs fundamentally from known microfilament-disrupting compounds such as rhizopodin and cytochalasin D [2]. Critically, chivosazole A causes transcriptional effects that diverge from those of latrunculin B, an actin binder occupying a different binding site [3]. These divergences preclude generic interchangeability in research applications requiring precise modulation of actin dynamics.

Chivosazol A: Comparative Data


Mammalian Cell Cytotoxicity vs. Cytochalasin D

Chivosazol A demonstrates antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 1.5 μg/mL in agar diffusion assays [1]. In contrast, the clinical polyene standard amphotericin B exhibits MIC values typically ranging from 0.03 to 1.0 μg/mL against C. albicans in standardized broth microdilution assays. Chivosazol A shows reduced potency relative to amphotericin B but retains measurable antifungal activity.

Antifungal susceptibility MIC Natural product screening

Antifungal Spectrum vs. Chivosazole F

In the original isolation and characterization study, chivosazol A exhibited an IC50 value of 10 ng/mL (approximately 11.5 nM) against L929 murine fibroblast cells, whereas the aglycone congener chivosazole F (7) demonstrated an IC50 of 50 ng/mL (approximately 57.7 nM) against the same cell line [1]. This represents a 5-fold difference in cytotoxic potency between two structurally related congeners from the same biosynthetic origin.

Cytotoxicity IC50 Antiproliferative

Actin-Binding Protein Modulation vs. Latrunculin B

Chivosazoles A and F were shown to induce breakdown of the actin cytoskeleton in mammalian cells and to inhibit actin polymerization in vitro [1]. Critically, the study authors explicitly state that the chivosazoles "have a different mode of action from the known microfilament-disrupting compounds like rhizopodin and cytochalasin D" [1]. While quantitative binding affinity data versus these comparators are not reported in the primary literature, the documented mechanistic divergence—likely involving distinct binding sites or downstream signaling perturbations—prevents functional substitution.

Actin cytoskeleton Mechanism of action Microfilament disruption

trans-AT PKS Biosynthetic Gene Cluster

Crystal structure analysis revealed that chivosazol A (ChivoA) binds to actin and inhibits nucleation, polymerization, and severing of F-actin filaments while selectively modulating binding of actin-binding proteins (ABPs) including gelsolin, profilin, cofilin, and thymosin-β4 to G-actin [1]. Furthermore, chivosazol A causes transcriptional effects that differ from those elicited by latrunculin B, an actin binder that occupies a distinct binding site [1][2].

Actin-binding proteins Transcriptional profiling Binding site

Chivosazol A: Recommended Applications


Actin-Binding Protein Crosstalk Studies

Chivosazol A is indicated for use in studies where a microfilament-disrupting agent with a mode of action distinct from rhizopodin, cytochalasin D, or latrunculin B is required [1]. Its unique binding site on actin and its capacity to selectively modulate interactions with multiple actin-binding proteins (gelsolin, profilin, cofilin, thymosin-β4) enable orthogonal validation of actin-dependent phenotypes and pathway dissection that cannot be achieved with conventional actin inhibitors [2]. Procurement should be prioritized when experimental designs demand exclusion of off-target effects associated with standard actin disruptors.

Transcriptomic & Phenotypic Profiling of Actin Disruptors

Chivosazol A serves as a structurally complex natural product reference standard for antifungal screening campaigns. Its documented MIC value of 1.5 μg/mL against Candida albicans provides a benchmark for evaluating novel antifungal candidates [3]. Given its distinct actin-targeting mechanism, it may also be employed as a tool compound to probe whether observed antifungal activity in novel extracts or synthetic compounds arises from actin disruption rather than ergosterol biosynthesis inhibition or cell wall targeting. Procurement is warranted for natural product chemistry laboratories building reference libraries of myxobacterial macrolides.

Antifungal Susceptibility Testing in Yeast

Chivosazol A, as the principal glycosylated congener of the chivosazole family, exhibits a 5-fold greater cytotoxic potency (IC50 = 10 ng/mL) against L929 cells compared to its aglycone counterpart chivosazole F (IC50 = 50 ng/mL) [3]. This quantitative differential makes chivosazol A the essential reference compound for structure-activity relationship (SAR) studies exploring the contribution of the 6-deoxyglucopyranose sugar moiety to biological activity. Procurement of chivosazol A alongside chivosazole F enables direct comparative SAR investigations within this natural product class.

trans-AT PKS Biosynthesis & Heterologous Expression

Chivosazol A produces a transcriptional signature in human cells that diverges from that of latrunculin B, an actin binder occupying a different site [2]. This characteristic positions chivosazol A as a valuable tool compound for gene expression studies aimed at elucidating actin-dependent transcriptional regulatory networks. Procurement is recommended for research groups conducting comparative chemogenomic or toxicogenomic analyses to distinguish actin-binding site-specific transcriptional consequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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